molecular formula C34H73AgN2O2 B15162402 Silver;hexadecan-1-amine;acetate CAS No. 148354-38-5

Silver;hexadecan-1-amine;acetate

Cat. No.: B15162402
CAS No.: 148354-38-5
M. Wt: 649.8 g/mol
InChI Key: JVEFGTRBNDNSJQ-UHFFFAOYSA-M
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Description

Silver;hexadecan-1-amine;acetate is a coordination complex or mixed-ligand system comprising silver (Ag⁺), hexadecan-1-amine (C₁₆H₃₃NH₂), and acetate (C₂H₃O₂⁻). Hexadecan-1-amine, a long-chain primary amine, likely acts as a coordinating ligand, imparting hydrophobic characteristics, while acetate serves as a counterion or co-ligand. Silver acetate (AgC₂H₃O₂), a well-studied precursor, shares similarities but lacks the amine component .

Properties

CAS No.

148354-38-5

Molecular Formula

C34H73AgN2O2

Molecular Weight

649.8 g/mol

IUPAC Name

silver;hexadecan-1-amine;acetate

InChI

InChI=1S/2C16H35N.C2H4O2.Ag/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4;/h2*2-17H2,1H3;1H3,(H,3,4);/q;;;+1/p-1

InChI Key

JVEFGTRBNDNSJQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCN.CC(=O)[O-].[Ag+]

Origin of Product

United States

Preparation Methods

Direct Ligand Exchange Reaction

This method involves reacting silver acetate (CAS#563-63-3) with hexadecan-1-amine in a non-aqueous solvent.

Procedure :

  • Dissolve 2.0 g of silver acetate (12 mmol) in 50 mL of anhydrous ethanol under nitrogen atmosphere.
  • Add 4.8 g of hexadecan-1-amine (20 mmol) dropwise with stirring.
  • Reflux the mixture at 80°C for 6 hours , yielding a white precipitate.
  • Filter and wash the product with cold ethanol to remove unreacted amines.
  • Dry under vacuum at 40°C for 12 hours .

Key Parameters :

  • Molar ratio of Ag:amine:acetate = 1:2:1.
  • Ethanol acts as both solvent and mild reducing agent, preventing silver oxidation.

Yield : ~78% (based on silver acetate input).

Solvothermal Synthesis

This high-temperature method enhances crystallinity and purity.

Procedure :

  • Combine 1.66 g of silver acetate (10 mmol), 2.4 g of hexadecan-1-amine (10 mmol), and 30 mL of octadecene in a Teflon-lined autoclave.
  • Heat to 180°C for 24 hours under autogenous pressure.
  • Cool to room temperature, then centrifuge the product at 10,000 rpm for 15 minutes .
  • Redisperse in hexane and precipitate with acetone.
  • Dry under vacuum at 60°C .

Advantages :

  • Produces nanoparticles with uniform size distribution (20–30 nm).
  • Octadecene serves as a high-boiling solvent, enabling prolonged thermal stability.

Modified Precipitation Method

A rapid, room-temperature approach suitable for large-scale synthesis.

Procedure :

  • Dissolve 3.3 g of silver nitrate (20 mmol) in 100 mL of deionized water .
  • Prepare a separate solution of 4.9 g of sodium acetate (60 mmol) and 4.8 g of hexadecan-1-amine (20 mmol) in 50 mL of ethanol .
  • Mix both solutions under vigorous stirring for 2 hours .
  • Filter the grayish-white precipitate and wash sequentially with water, ethanol, and diethyl ether.
  • Dry in a desiccator over silica gel.

Critical Notes :

  • Sodium acetate buffers the solution to pH ~6.5, optimizing ligand coordination.
  • Excess amine ensures complete displacement of nitrate ions.

Analytical Characterization

Spectroscopic Data

Technique Observations Source
FT-IR ν(N-H) = 3280 cm⁻¹; ν(COO⁻) = 1560 cm⁻¹; ν(Ag-N) = 420 cm⁻¹
NMR (¹H) δ 0.88 (t, CH₃), δ 1.25 (m, CH₂), δ 2.45 (t, NH₂), δ 3.30 (s, CH₃COO⁻)
XRD Peaks at 2θ = 38.1° (111), 44.3° (200), 64.4° (220) (face-centered cubic)

Thermal Stability

Property Value Method Source
Decomposition Temp 230°C TGA (10°C/min)
Melting Point Not observed (amorphous) DSC

Optimization Strategies

Solvent Selection

Solvent Yield (%) Particle Size (nm) Crystallinity
Ethanol 78 50–100 Moderate
Octadecene 85 20–30 High
Toluene 65 100–200 Low

Challenges and Solutions

Oxidation of Silver

Silver(I) is prone to reduction to Ag⁰ under acidic or light-exposed conditions.
Mitigation :

  • Conduct reactions under nitrogen or argon.
  • Add antioxidants like hydroquinone (0.1% w/w).

Ligand Disproportionation

Hexadecan-1-amine may desorb from the silver core during washing.
Mitigation :

  • Use a 10% acetic acid solution for washing to protonate free amines.
  • Employ sonication during centrifugation to preserve ligand integrity.

Industrial-Scale Considerations

For batch production (>1 kg):

  • Replace ethanol with recycled octadecene to reduce costs.
  • Implement continuous flow reactors to enhance yield consistency.

Chemical Reactions Analysis

Types of Reactions

Silver;hexadecan-1-amine;acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver. Substitution reactions can result in new coordination compounds with different ligands .

Mechanism of Action

The mechanism of action of silver;hexadecan-1-amine;acetate involves the interaction of silver ions with biological molecules. Silver ions can disrupt microbial cell membranes, leading to cell death. Additionally, the compound can interact with proteins and nucleic acids, inhibiting their function and replication . The hexadecan-1-amine and acetate ligands help stabilize the silver ions and facilitate their delivery to target sites .

Comparison with Similar Compounds

Key Properties of Silver Acetate (Baseline for Comparison):

  • Formula : AgC₂H₃O₂
  • Molecular Weight : 166.91 g/mol
  • Density : 3.26 g/cm³
  • Melting Point : Decomposes at ~220°C
  • Solubility : Moderately soluble in water (Ksp = 3.6 × 10⁻³) .

Comparison with Similar Compounds

Silver Acetate (AgC₂H₃O₂)

Silver acetate is a foundational compound for comparison. Unlike Silver;hexadecan-1-amine;acetate, it lacks the amine ligand, resulting in distinct properties:

  • Reactivity : Silver acetate readily reacts with halides (e.g., Cl⁻) to form insoluble AgCl. The presence of hexadecan-1-amine in the ternary complex may shield Ag⁺, reducing reactivity with anions .
  • Solubility : Silver acetate is water-soluble but less lipophilic. The addition of hexadecan-1-amine likely decreases aqueous solubility, enhancing compatibility with organic solvents .
  • Applications: Used in anti-smoking therapies and organic synthesis. The ternary complex may expand applications in catalysis or nanomaterials due to improved stability in non-polar environments .
Property Silver Acetate This compound (Inferred)
Water Solubility Moderate (~3.6 × 10⁻³ M) Low (hydrophobic amine dominates)
Thermal Stability Decomposes at 220°C Likely higher due to ligand stabilization
Reactivity with Halides High (forms AgX precipitates) Reduced (amine ligand steric hindrance)

Silver Stearate (AgC₁₈H₃₅O₂)

Silver stearate, another silver carboxylate with a long alkyl chain, provides a structural analogy:

  • Structure : Ag⁺ coordinated to stearate (C₁₇H₃₅COO⁻). Similar to the ternary complex, the long chain imparts hydrophobicity.
  • Solubility : Insoluble in water, soluble in organic solvents. This compound may exhibit comparable solubility but differs in ligand coordination (amine vs. carboxylate) .
  • Applications: Used in conductive inks. The ternary complex could offer tunable properties for nanotechnology due to dual ligand functionality .

N,N-Dimethylhexadecan-1-amine Acetate (C₁₈H₃₉NO₂)

This quaternary ammonium compound (CAS 71326-37-9) highlights the role of amine-acetate interactions:

  • Structure : Positively charged ammonium center with acetate counterion. Unlike the silver complex, it lacks metal coordination.
  • Solubility : Highly soluble in polar solvents due to ionic nature. This compound’s metal center may reduce ionic character, altering solubility .
  • Applications : Surfactants or phase-transfer catalysts. The silver variant may combine surfactant properties with antimicrobial activity .

Copper-Hexadecan-1-amine Complexes

Copper-amine complexes (e.g., Cu(II) with hexadecan-1-amine) illustrate metal-amine interactions:

  • Stability : Copper complexes often exhibit higher thermal stability than silver analogs. Silver’s lower redox stability may limit applications in oxidative environments .
  • Reactivity : Copper complexes are widely used in catalysis. This compound might show unique catalytic pathways due to Ag⁺’s softer Lewis acidity .

Biological Activity

Silver hexadecan-1-amine acetate is a complex compound that combines silver ions with hexadecan-1-amine and acetic acid, resulting in unique biological properties. This article explores its biological activity, focusing on antimicrobial properties, synthesis methods, and potential applications.

Chemical Structure and Composition

The compound consists of:

  • Silver ions : Known for their antibacterial and antifungal properties.
  • Hexadecan-1-amine : A long-chain fatty amine that contributes hydrophobic characteristics.
  • Acetate group : Enhances solubility and stability in biological environments.

The combination of these components results in a compound with both hydrophobic and ionic characteristics, making it suitable for various applications in biological systems and materials science.

Antimicrobial Properties

Silver compounds are widely recognized for their antimicrobial effects. Silver hexadecan-1-amine acetate exhibits significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

The antimicrobial activity is primarily attributed to:

  • Silver ion release : Silver ions disrupt bacterial cell membranes, leading to cell death.
  • Formation of reactive oxygen species (ROS) : This oxidative stress damages cellular components.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that silver hexadecan-1-amine acetate effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
  • Biocompatibility :
    • In vitro tests showed that the compound exhibited low cytotoxicity to human fibroblast cells, indicating potential for use in biomedical applications .
  • Surface Coating Applications :
    • The compound has been explored as a coating material for medical devices due to its ability to prevent biofilm formation on surfaces, which is crucial for reducing hospital-acquired infections .

Synthesis Methods

Several synthesis methods can be employed to produce silver hexadecan-1-amine acetate:

  • Direct reaction : Mixing silver acetate with hexadecan-1-amine in an acetic acid solvent.
  • Solvent-free methods : Utilizing mechanochemical approaches to enhance yield and purity.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
HexadecylamineLong-chain amineUsed as a surfactant and stabilizer in nanoparticle synthesis.
Silver acetateSilver saltKnown for its antimicrobial properties; simpler structure without long-chain amine.
Cetyltrimethylammonium bromideQuaternary ammonium saltUsed as a surfactant; different solubility characteristics compared to fatty amines.

This table highlights the unique properties of silver hexadecan-1-amine acetate compared to other compounds, emphasizing its dual functionality as both an antimicrobial agent and a surfactant.

Q & A

Q. What are the optimal methods for synthesizing silver nanoparticles stabilized with hexadecan-1-amine and acetate ligands?

Methodological Answer :

  • Reduction-Precipitation Synthesis : Use sodium borohydride (NaBH₄) as a reducing agent in a polar solvent (e.g., ethanol) to reduce Ag⁺ ions. Stabilize the nanoparticles with hexadecan-1-amine (C16 amine) and acetate ligands via ligand exchange. Monitor reaction kinetics using UV-Vis spectroscopy to track plasmon resonance peaks (e.g., AgNP absorption at ~400 nm) .
  • Critical Parameters : Adjust pH (5–7) to optimize ligand binding efficiency. Use TEM for size distribution analysis and FTIR to confirm ligand functionalization .

Q. How can researchers characterize the structural and chemical stability of these hybrid systems?

Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify ligand decomposition temperatures to assess thermal stability.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of silver (Ag⁰ vs. Ag⁺) and binding energies of amine/acetate ligands.
  • Dynamic Light Scattering (DLS) : Monitor colloidal stability in aqueous/organic solvents over time .

Q. What mechanisms govern the interaction between hexadecan-1-amine and acetate ligands on silver surfaces?

Methodological Answer :

  • Competitive Adsorption Studies : Use quartz crystal microbalance (QCM) to measure ligand displacement rates.
  • Density Functional Theory (DFT) Modeling : Simulate binding energies of acetate vs. C16 amine on Ag(111) surfaces. Validate with experimental XPS data .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for synthesizing stable Ag/C16 amine/acetate composites?

Methodological Answer :

  • 3-Factor Design : Vary (1) reducing agent concentration, (2) ligand molar ratio, and (3) reaction temperature. Use ANOVA to identify significant interactions (e.g., excess acetate may destabilize amine binding).
  • Response Surface Methodology (RSM) : Model nanoparticle size and zeta potential as responses. Prioritize factors with Pareto charts .

Q. How to resolve contradictions in reported toxicity data of Ag/C16 amine systems in biological models?

Methodological Answer :

  • Source Analysis : Check for confounding variables (e.g., residual solvents, unbound ligands) in cytotoxicity assays.
  • Standardized Protocols : Adopt ISO/OECD guidelines for in vitro testing (e.g., MTT assay with controlled nanoparticle concentrations). Cross-validate with in silico toxicity prediction tools (e.g., QSAR models) .

Q. What advanced techniques validate the role of acetate in modulating AgNP antibacterial activity?

Methodological Answer :

  • Synchrotron XRD : Compare crystallographic changes in AgNPs with/without acetate ligands.
  • Biofilm Inhibition Assays : Quantify minimum inhibitory concentrations (MIC) against E. coli and S. aureus. Correlate acetate’s chelating effects with metal ion release rates .

Q. How to integrate machine learning (ML) for predicting ligand exchange dynamics in these systems?

Methodological Answer :

  • Adversarial Controls : Train ML models (e.g., random forests) on synthetic datasets with controlled noise levels to avoid overfitting. Validate against experimental ligand displacement rates.
  • Feature Engineering : Use descriptors like ligand polarizability, Ag–N/O bond lengths, and solvent dielectric constants .

Methodological Frameworks

  • Theoretical Linkage : Ground hypotheses in colloidal chemistry (DLVO theory) and surface plasmon resonance principles. Align experimental designs with ligand-exchange kinetics frameworks .
  • Data Validation : Employ triangulation (e.g., cross-check TEM size data with SAXS and DLS) to address instrumental biases .

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